3-amino-N-[(pyridin-2-yl)methyl]propanamide dihydrochloride
Description
Alternative Chemical Designations and Registry Identifiers
This compound is recognized by multiple synonyms and identifiers across chemical databases (Table 1):
Its inclusion in platforms like PubChem , ChEMBL , and Enamine underscores its relevance in medicinal chemistry as a scaffold for drug discovery.
Molecular Formula and Weight Analysis
The molecular formula C₉H₁₅Cl₂N₃O corresponds to a molecular weight of 252.14 g/mol . A detailed mass composition is provided in Table 2:
| Element | Count | Atomic Mass (g/mol) | Contribution (g/mol) |
|---|---|---|---|
| Carbon (C) | 9 | 12.01 | 108.09 |
| Hydrogen (H) | 15 | 1.008 | 15.12 |
| Chlorine (Cl) | 2 | 35.45 | 70.90 |
| Nitrogen (N) | 3 | 14.01 | 42.03 |
| Oxygen (O) | 1 | 16.00 | 16.00 |
| Total | - | - | 252.14 |
The exact mass (monoisotopic) is 251.0436 g/mol , calculated using isotopic distributions of carbon-12, hydrogen-1, and nitrogen-14.
Key observations :
Properties
IUPAC Name |
3-amino-N-(pyridin-2-ylmethyl)propanamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O.2ClH/c10-5-4-9(13)12-7-8-3-1-2-6-11-8;;/h1-3,6H,4-5,7,10H2,(H,12,13);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAJMUAQJNIYXQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=O)CCN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-N-[(pyridin-2-yl)methyl]propanamide dihydrochloride typically involves the reaction between 2-aminopyridine and an appropriate aldehyde or ketone under specific conditions. One common method includes a Cu-catalyzed dehydrogenative reaction in the presence of iodine (I2) and tert-butyl hydroperoxide (TBHP) in toluene . This reaction promotes the formation of the desired amide through oxidative amidation.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The reaction parameters, such as temperature, pressure, and catalyst concentration, are carefully controlled to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions: 3-amino-N-[(pyridin-2-yl)methyl]propanamide dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: H2O2, KMnO4, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Electrophiles like alkyl halides or acyl chlorides, in the presence of a base such as triethylamine (TEA).
Major Products Formed:
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted amides or other derivatives depending on the electrophile used.
Scientific Research Applications
Medicinal Chemistry
Anticoagulant Development
One of the prominent applications of this compound is in the development of anticoagulants. It serves as an intermediate in the synthesis of direct thrombin inhibitors like dabigatran etexilate, which is a significant advancement in oral anticoagulant therapy. Compared to traditional anticoagulants such as warfarin, dabigatran has advantages like rapid action and fewer drug interactions, making it a preferred choice in clinical settings .
Potential Drug Candidate
Research indicates that compounds similar to 3-amino-N-[(pyridin-2-yl)methyl]propanamide dihydrochloride may exhibit activity against various biological targets. Specifically, studies have shown promise in their ability to inhibit enzymes involved in critical pathways such as beta-secretase activity, which is relevant in Alzheimer's disease research .
Biochemical Applications
Enzyme Interaction Studies
This compound is utilized in biochemical research to study enzyme interactions and protein binding mechanisms. Its structural features allow it to serve as a probe for understanding the binding affinities and kinetics of various enzymes, which is crucial for drug design and development.
Cell Culture and Analysis
In laboratory settings, this compound is used as a reagent in cell culture experiments. Its role in facilitating cellular responses makes it valuable for studying cellular mechanisms and drug responses in vitro .
Synthetic Methodologies
Synthesis Optimization
The synthesis of this compound can be optimized through various chemical pathways. Recent advancements have focused on improving yield and purity while reducing reaction times. For instance, employing specific catalysts has been shown to enhance the efficiency of synthesis processes, leading to higher overall yields .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 3-amino-N-[(pyridin-2-yl)methyl]propanamide dihydrochloride involves its interaction with specific molecular targets. The amino group and pyridine ring allow it to form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound may inhibit or activate enzymes by binding to their active sites, thereby modulating their activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyridine-Based Analogs
Table 1: Pyridine Derivatives Comparison
*Calculated from free base (C₉H₁₃N₃O, MW 179.18) + 2HCl (72.92).
Structural Impact :
Heterocyclic Analogs (Imidazole, Oxadiazole)
Table 2: Non-Pyridine Heterocyclic Derivatives
Key Research Findings and Discrepancies
- Structural Variability : and highlight discrepancies in molecular formulas (C₈H₁₃Cl₂N₃O vs. C₉H₁₅Cl₂N₃O) due to the presence/absence of a methylene group in the pyridinylmethyl substituent .
- Synthetic Accessibility : Pyridine-based analogs are more widely available (e.g., from InterBioScreen Ltd. and CymitQuimica) than imidazole or oxadiazole derivatives, which are niche products .
Biological Activity
3-amino-N-[(pyridin-2-yl)methyl]propanamide dihydrochloride is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a pyridine ring, which is known for its diverse biological activities. The structural formula can be represented as follows:
This compound exists as a dihydrochloride salt, enhancing its solubility in aqueous environments, which is crucial for biological applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. This interaction may involve:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : It can bind to receptors, influencing signal transduction pathways that regulate cell growth and apoptosis.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for selected strains are summarized in Table 1.
| Bacterial Strain | MIC (µM) |
|---|---|
| Bacillus subtilis | 4.69 |
| Staphylococcus aureus | 5.64 |
| Enterococcus faecalis | 8.33 |
| Escherichia coli | 13.40 |
| Pseudomonas aeruginosa | 11.29 |
These results suggest that the compound could serve as a potential candidate for developing new antimicrobial agents.
Anticancer Activity
In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Studies have shown that it can induce apoptosis in cancer cell lines through the modulation of apoptotic pathways. For instance, in experiments conducted on breast cancer cell lines, treatment with the compound resulted in significant reductions in cell viability and alterations in key apoptotic markers.
Case Studies
- Antibacterial Efficacy : A study evaluated the antibacterial efficacy of various pyridine derivatives, including this compound. The findings indicated that this compound exhibited moderate to good antimicrobial activity against several pathogenic bacteria, supporting its potential use in clinical settings .
- Anticancer Mechanisms : Another research effort focused on the anticancer mechanisms of similar compounds. It was found that these compounds could significantly reduce tumor growth in xenograft models by inducing apoptosis and inhibiting tumor angiogenesis .
Safety Profile
Safety assessments are crucial for any therapeutic application. Preliminary studies suggest that this compound has a moderate safety margin with no significant toxicity reported at therapeutic doses . Further toxicological studies are warranted to fully establish its safety profile.
Q & A
Q. What are the recommended synthetic routes for 3-amino-N-[(pyridin-2-yl)methyl]propanamide dihydrochloride, and how can purity be optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the formation of the pyridine core (e.g., chlorination or trifluoromethyl group introduction) followed by amide coupling. For example, analogous compounds are synthesized via Na(OAc)3BH-mediated reductive amination or HATU-activated coupling reactions under inert conditions . Purification is achieved using reverse-phase HPLC (≥98% purity) or recrystallization in ethanol/water mixtures. Monitor reaction progress via TLC (silica gel, ethyl acetate:hexane 3:1) and confirm purity via NMR (DMSO-d6, δ 8.2–8.5 ppm for pyridine protons) .
Q. How should researchers characterize the structural and physicochemical properties of this compound?
- Methodological Answer :
- Structural Analysis : Use high-resolution mass spectrometry (HRMS) for molecular weight confirmation (e.g., observed m/z 311.25 for C₆H₁₄N₄O₂S₂·2HCl ).
- Solubility : Test in polar solvents (e.g., water, DMSO) under controlled pH (pH 4–6 for optimal stability) .
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring to identify degradation products (e.g., imidazole ring oxidation) .
Q. What safety protocols are critical during handling and storage?
- Methodological Answer :
- Handling : Use PPE (gloves, goggles, respirators) to avoid inhalation/skin contact, as the compound may cause respiratory irritation (H333 hazard code) .
- Storage : Store at –20°C in amber vials under argon to prevent hygroscopic degradation. Avoid exposure to light or acidic/basic conditions .
Advanced Research Questions
Q. How can researchers optimize reaction yields for large-scale synthesis while minimizing byproducts?
- Methodological Answer :
- Reagent Selection : Replace traditional coupling agents (e.g., EDC/HOBt) with HATU to improve amide bond formation efficiency (yield increase from 65% to 85%) .
- Byproduct Mitigation : Introduce scavenger resins (e.g., trisamine resin for HCl absorption) during dihydrochloride salt formation .
- Scale-Up : Use flow chemistry for continuous processing, maintaining a 1:3 molar ratio of pyridine derivative to propanamide precursor .
Q. What advanced analytical techniques resolve contradictions in reported solubility or stability data?
- Methodological Answer :
- Dynamic Light Scattering (DLS) : Quantify aggregation in aqueous solutions (e.g., 0.1–1.0 mg/mL) to explain discrepancies in solubility .
- X-ray Crystallography : Resolve structural ambiguities (e.g., hydrochloride salt conformation) that affect stability predictions .
- Isothermal Titration Calorimetry (ITC) : Measure binding entropy/enthalpy to clarify conflicting reports on protein interaction mechanisms .
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to predict binding affinities for target enzymes (e.g., imidazole-based receptors) .
- QSAR Models : Corolate substituent effects (e.g., pyridine methylation) with antimicrobial activity (R² > 0.9 for training sets) .
- MD Simulations : Simulate hydrochloride dissociation in physiological buffers to optimize pharmacokinetic profiles .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
